molecular formula C12H12O4 B14654430 Methyl 2-[(2-methylacryloyl)oxy]benzoate CAS No. 51780-11-1

Methyl 2-[(2-methylacryloyl)oxy]benzoate

Cat. No.: B14654430
CAS No.: 51780-11-1
M. Wt: 220.22 g/mol
InChI Key: HXJOEIGJQKRHFE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylacryloyl)oxy]benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group and a methacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of benzoic acid derivatives with methacrylic acid derivatives. One common method is the reaction of methyl benzoate with methacryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to form an alcohol.

    Substitution: The methacryloyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Benzoic acid and methacrylic acid.

    Reduction: Benzyl alcohol and methacrylic alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methylacryloyl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active methacrylic acid and benzoic acid. These products can then participate in further biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Methyl methacrylate
  • Ethyl benzoate

Uniqueness

Methyl 2-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of both a benzoate and a methacryloyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .

Properties

CAS No.

51780-11-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(2-methylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C12H12O4/c1-8(2)11(13)16-10-7-5-4-6-9(10)12(14)15-3/h4-7H,1H2,2-3H3

InChI Key

HXJOEIGJQKRHFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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